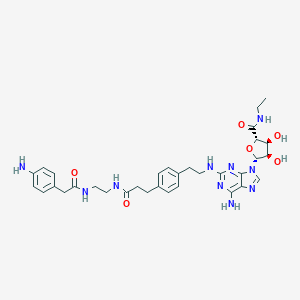

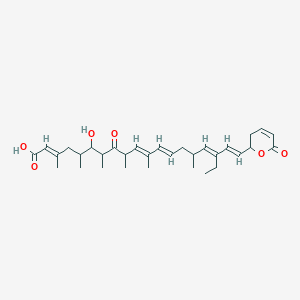

2,3,7,8,12,13,17,18-Octafluoro-5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,22-dihydroporphyrin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

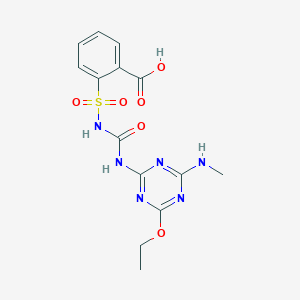

Synthesis Analysis This compound is synthesized from 3,4-difluoropyrrole and benzaldehyde under Lindsey conditions, highlighting a general approach to β-octafluoroporphyrins with meso-tetraaryl substituents. The synthesis route opens pathways to a wide array of highly electron-deficient ligands, essential for developing efficient and robust oxidation catalysts (Leroy et al., 1997).

Molecular Structure Analysis X-ray crystallography of its Zn(II) complex reveals a nonplanar macrocycle core, challenging the expected correlation between planarity and spectral properties. This discrepancy indicates the complex interplay between molecular structure and electronic properties in these highly fluorinated compounds (Leroy et al., 1997).

Chemical Reactions and Properties The fluorinated porphyrins exhibit unique reactivity patterns, including nucleophilic aromatic substitution reactions that enable the introduction of diverse functional groups at the periphery of the porphyrin core. Such reactions expand the utility of these compounds in creating tailored materials for specific applications (Costa et al., 2011).

Physical Properties Analysis The electron-deficient nature of the compound, as demonstrated through electrochemical and spectroscopic data, showcases its potential as a ligand in metal complexes. The ability to finely tune the formal oxidation potential using only aryl substituents is particularly noteworthy, offering insights into the design of new materials with desired electronic properties (Woller & DiMagno, 1997).

Chemical Properties Analysis The synthesis and characterization of these compounds underscore their role as new, planar, electron-deficient ligands, distinct from other porphyrin derivatives. Their unique electronic properties, influenced by the fluorinated substituents, make them suitable for applications requiring high electron affinity and stability under oxidative conditions (Woller & DiMagno, 1997).

科学研究应用

Photophysical Characteristics and Structure

Structure and Photophysics of β-Octafluoro-meso-tetraarylporphyrins The compound [2,3,7,8,12,13,17,18-octafluoro-5,10,15,20-tetraphenylporphinato]zinc, and its photophysical studies demonstrate notable absorption spectra and distinct X-ray crystal structures. These characteristics are substantially different from other fluorinated porphyrins, indicating unique photophysical properties and challenging the commonly accepted theories relating macrocycle distortion to optoelectronic properties (Smirnov, Woller, Tatman, & DiMagno, 2001).

Water Solubility and Optical Properties

Differential Substituent Effects of β-Halogens in Water-Soluble Porphyrins Research into the first water-soluble β-octafluorinated porphyrins, specifically 5,10,15,20-tetrakis(4-sulfonatophenyl)-2,3,7,8,12,13,17,18-octafluoroporphyrin, reveals insights into their aqueous aggregation, acid–base, and optical properties. These porphyrins exhibit unique acidity characteristics and their large conformational differences have minimal impact on N–H acidity, an aspect backed by semiempirical calculations (Biffinger, Sun, Nelson, & DiMagno, 2003).

Structural Dynamics and Chemical Reactivity

Theoretical Studies on Structural Change and Conformational Dynamics Research into the geometries of 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin and its derivatives provides insights into the configurational changes during protonation and the potential influences on molecular aggregation. The study employs structure analysis, population analysis, and frontier orbital analysis to delve into these aspects (Xiao, 2002).

Porphyrin Derivatives as Platforms for Therapeutics and Catalysis

meso-Tetra(pentafluorophenyl)porphyrin as a Platform The core porphyrin known as 5,10,15,20-tetrakis-(2,3,4,5,6-pentafluorophenyl)-porphyrin exhibits the ability to react with various nucleophiles. This reactivity forms the basis for generating solution-phase combinatorial libraries with potential applications in photodynamic therapeutics and catalysis (Samaroo, Vinodu, Chen, & Drain, 2007).

属性

CAS 编号 |

121399-88-0 |

|---|---|

产品名称 |

2,3,7,8,12,13,17,18-Octafluoro-5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,22-dihydroporphyrin |

分子式 |

C44H2F28N4 |

分子量 |

1118.5 g/mol |

IUPAC 名称 |

2,3,7,8,12,13,17,18-octafluoro-5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,22-dihydroporphyrin |

InChI |

InChI=1S/C44H2F28N4/c45-9-1(10(46)18(54)25(61)17(9)53)5-37-29(65)31(67)39(73-37)6(2-11(47)19(55)26(62)20(56)12(2)48)41-33(69)35(71)43(75-41)8(4-15(51)23(59)28(64)24(60)16(4)52)44-36(72)34(70)42(76-44)7(40-32(68)30(66)38(5)74-40)3-13(49)21(57)27(63)22(58)14(3)50/h73-74H |

InChI 键 |

BVYJQIBTXOTRJZ-UHFFFAOYSA-N |

SMILES |

C1(=C2C(=C(C(=C(C3=NC(=C(C4=NC(=C(C5=C(C(=C1N5)F)F)C6=C(C(=C(C(=C6F)F)F)F)F)C(=C4F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C(=C3F)F)C8=C(C(=C(C(=C8F)F)F)F)F)N2)F)F)C9=C(C(=C(C(=C9F)F)F)F)F |

规范 SMILES |

C1(=C2C(=C(C(=C(C3=NC(=C(C4=NC(=C(C5=C(C(=C1N5)F)F)C6=C(C(=C(C(=C6F)F)F)F)F)C(=C4F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C(=C3F)F)C8=C(C(=C(C(=C8F)F)F)F)F)N2)F)F)C9=C(C(=C(C(=C9F)F)F)F)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one](/img/structure/B54930.png)

![3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione](/img/structure/B54934.png)